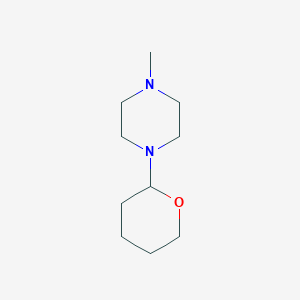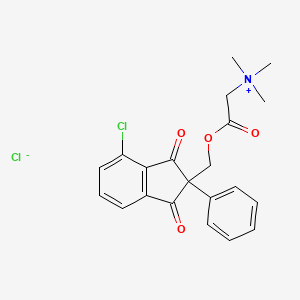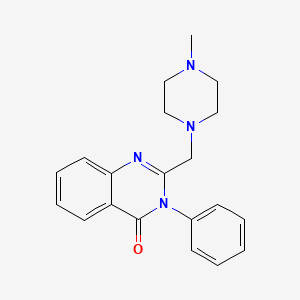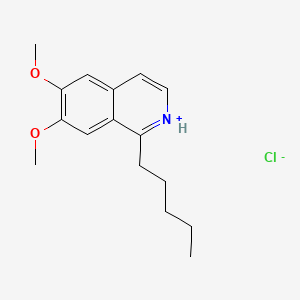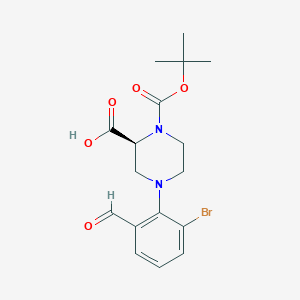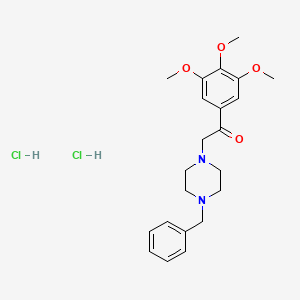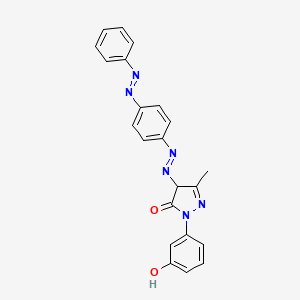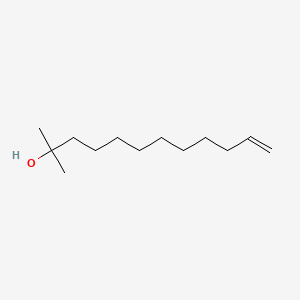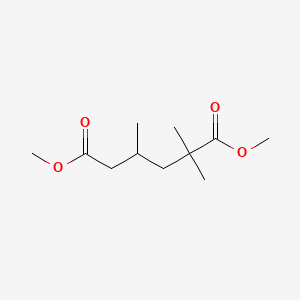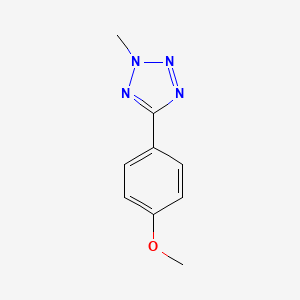
5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a 4-methoxyphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with methyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated tetrazole derivatives.
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole involves its interaction with specific molecular targets. For instance, its antidepressant-like effects are linked to the inhibition of monoamine oxidase A (MAO-A), which leads to increased levels of monoamines in the brain. Additionally, the compound’s involvement in serotonergic pathways suggests its interaction with serotonin receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 5-(4-Methoxyphenyl)-7H-furo[3,2-g]chromen-7-ones
Uniqueness
5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to inhibit specific enzymes and interact with neurotransmitter pathways highlights its potential in medicinal chemistry .
Propiedades
Número CAS |
43131-50-6 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-2-methyltetrazole |
InChI |
InChI=1S/C9H10N4O/c1-13-11-9(10-12-13)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3 |
Clave InChI |
GAXSJNOMPGKADC-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(N=N1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)
